N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide
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Overview
Description
N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide: is a nitrogen-containing heterocyclic compound It is part of the quinoxaline family, which is known for its diverse pharmacological activities
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Quinoxaline derivatives have been reported to exhibit various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide typically involves the condensation of quinoxaline derivatives with piperazine derivatives. One common method includes the reaction of quinoxaline-6-carboxylic acid with 4-methylpiperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing continuous flow techniques and advanced purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of various heterocyclic compounds .
Biology: Biologically, this compound exhibits significant antimicrobial and antiviral activities. It has been studied for its potential to inhibit the growth of various bacterial and viral strains .
Medicine: In medicine, this compound is being explored for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells, particularly in triple-negative breast cancer .
Industry: Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are employed as active ingredients in various formulations .
Comparison with Similar Compounds
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Comparison: Compared to these similar compounds, N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide exhibits unique properties such as higher selectivity towards specific molecular targets and reduced side effects. Its ability to inhibit c-MYC transcription more effectively than other quinoxaline derivatives makes it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-18-6-8-19(9-7-18)17-14(20)11-2-3-12-13(10-11)16-5-4-15-12/h2-5,10H,6-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUXNJXSFIGUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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